molecular formula C11H9BrO3 B1421225 Ethyl 7-bromobenzofuran-2-carboxylate CAS No. 1033201-65-8

Ethyl 7-bromobenzofuran-2-carboxylate

Cat. No. B1421225
M. Wt: 269.09 g/mol
InChI Key: PHNYOGFMKPEKDS-UHFFFAOYSA-N
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Description

Ethyl 7-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 . It has an average mass of 269.091 Da and a monoisotopic mass of 267.973511 Da .


Molecular Structure Analysis

The InChI code for Ethyl 7-bromobenzofuran-2-carboxylate is 1S/C11H9BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

Ethyl 7-bromobenzofuran-2-carboxylate has a molecular weight of 269.09 . It is a solid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and density, were not available in the sources I found.

Scientific Research Applications

Synthesis Applications

Ethyl 7-bromobenzofuran-2-carboxylate is utilized in various synthesis applications. For instance, it is used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate and its derivatives (Pokhodylo & Obushak, 2019). Additionally, it is involved in the preparation of various bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, showing significant cytostatic activity against HeLa cell cultures (García-López, Herranz, & Alonso, 1979).

Photolysis and Carbene Formation

Ethyl 7-bromobenzofuran-2-carboxylate is also involved in photolysis studies. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate at 300 nm in acetonitrile produces a carbene which is efficiently captured by bromide (Ang, Prager, & Williams, 1995).

Characterization and Spectroscopic Applications

Ethyl 7-bromobenzofuran-2-carboxylate is used in studies involving the characterization of compounds through spectroscopic techniques. For instance, the synthesis and characterization of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives are accomplished using techniques like NMR and IR spectroscopy (Haroon et al., 2019).

Biological and Pharmacological Properties

In the context of pharmacological research, derivatives of Ethyl 7-bromobenzofuran-2-carboxylate are synthesized and evaluated for their biological properties. For example, ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives have been synthesized and their in vitro antioxidant properties studied, showing good antioxidant potential (Uppar et al., 2020).

Antimicrobial Activities

Ethyl 7-bromobenzofuran-2-carboxylate derivatives are investigated for antimicrobial activities. For instance, 5-bromobenzofuranyl aryl ureas and carbamates have been synthesized and screened for antimicrobial activities, showing biological significance (Kumari et al., 2019).

Safety And Hazards

Ethyl 7-bromobenzofuran-2-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 7-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNYOGFMKPEKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674484
Record name Ethyl 7-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromobenzofuran-2-carboxylate

CAS RN

1033201-65-8
Record name Ethyl 7-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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